[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

Catalog No.
S2709683
CAS No.
643725-70-6
M.F
C5H5F3N2S
M. Wt
182.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

CAS Number

643725-70-6

Product Name

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine

Molecular Formula

C5H5F3N2S

Molecular Weight

182.16

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2

InChI Key

PUPALALGCYBWGE-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)CN)C(F)(F)F

Solubility

not available

Medicinal Chemistry:

The presence of the thiazole ring and amine group indicates potential for [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine to be investigated as a scaffold for drug discovery. Thiazole is a common heterocyclic ring found in various bioactive molecules, and the amine group can participate in various interactions with biological targets []. The trifluoromethyl group can also influence the molecule's properties, such as lipophilicity and metabolic stability [].

Material Science:

The molecule's structure suggests potential applications in material science, particularly in the development of functional materials. The combination of the thiazole ring and amine group can contribute to interesting properties, such as self-assembly, coordination ability, and responsiveness to external stimuli [].

The compound [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine is a member of the thiazole family, characterized by its unique trifluoromethyl group and amine functionality. Structurally, it consists of a thiazole ring substituted with a trifluoromethyl group at the 4-position and a methanamine group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its diverse biological activities.

  • Fluorine: The trifluoromethyl group can be a metabolic liability and may affect the compound's clearance from the body [].
  • Amine: The methylamine group can potentially act as a mild irritant or allergen.
Involving this compound include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in reactions with electrophiles.
  • Condensation Reactions: The amine may react with carbonyl compounds to form imines or amides.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the thiazole ring, potentially facilitating electrophilic substitution reactions.

These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with varied biological properties.

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine exhibits a range of biological activities, including:

  • Antimicrobial Activity: Compounds with thiazole rings are known for their effectiveness against various bacterial and fungal pathogens.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which is valuable in drug design targeting metabolic pathways.

Studies indicate that compounds with similar structures often demonstrate enhanced bioactivity due to their ability to interact with biological targets effectively.

Several synthetic routes can be employed to produce [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine:

  • Cyclization Reactions: Starting from appropriate precursors such as thioureas and α-halo ketones, cyclization can yield thiazole derivatives.
  • Fluorination Techniques: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or via radical methods to introduce the trifluoromethyl group onto the thiazole ring.
  • Amine Functionalization: The introduction of the methanamine moiety can be accomplished through reductive amination or direct amination of suitable carbonyl compounds.

These methods allow for the tailored synthesis of this compound and its derivatives for specific applications.

The applications of [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine span various fields:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemistry: Compounds with thiazole structures are often explored as fungicides or herbicides.
  • Material Science: The unique properties of trifluoromethyl groups lend themselves to applications in polymer chemistry and materials science.

Interaction studies involving [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine focus on its binding affinity and activity against specific biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: Biological assays assess the efficacy and selectivity of the compound against various pathogens or cancer cell lines.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural similarities with [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine, each exhibiting unique properties:

Compound NameStructureNotable Properties
2-Amino-4-trifluoromethylthiazoleStructureAntimicrobial activity
5-TrifluoromethylthiazoleStructurePotential anticancer effects
4-TrifluoromethylthiazolidineStructureInhibitor of specific enzymes

Uniqueness

The presence of both a trifluoromethyl group and an amine functionality in [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine distinguishes it from other thiazole derivatives. This combination enhances its biological activity and potential applications compared to other similar compounds that may lack one of these functional groups.

XLogP3

0.8

Dates

Modify: 2023-08-16

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